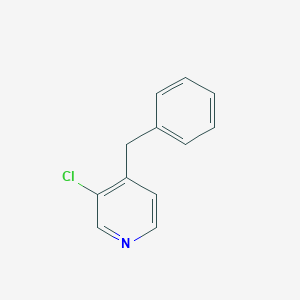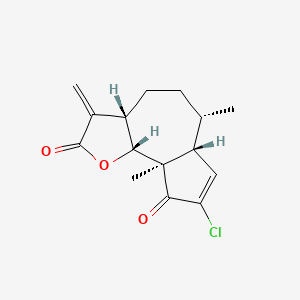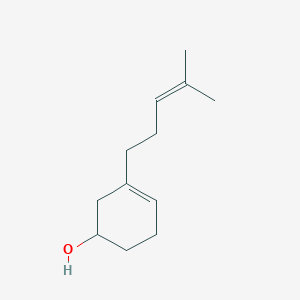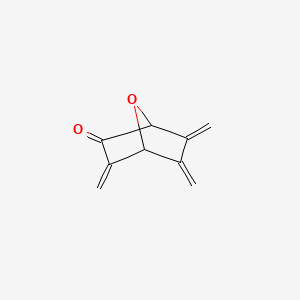
2-Nonanol, 1,1-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonanol, 1,1-dimethoxy- is an organic compound with the molecular formula C11H24O3 It is a derivative of nonanol, featuring two methoxy groups attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonanol, 1,1-dimethoxy- typically involves the reaction of nonanol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final dimethoxy product. Commonly used acid catalysts include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-Nonanol, 1,1-dimethoxy- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nonanol, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to nonanol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide or thionyl chloride.
Major Products Formed
Oxidation: Formation of nonanoic acid or nonanone.
Reduction: Formation of nonanol.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nonanol, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 2-Nonanol, 1,1-dimethoxy- involves its interaction with various molecular targets. The methoxy groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. Its antimicrobial properties are attributed to its ability to disrupt cell membranes and interfere with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nonanol: A primary alcohol with similar structural features but lacking the methoxy groups.
1,1-Dimethoxyethane: A compound with two methoxy groups but a shorter carbon chain.
2-Methoxyethanol: An alcohol with a single methoxy group and a shorter carbon chain.
Uniqueness
2-Nonanol, 1,1-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical properties compared to other similar compounds These methoxy groups enhance its solubility in organic solvents and increase its reactivity in various chemical reactions
Eigenschaften
| 115672-03-2 | |
Molekularformel |
C11H24O3 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1,1-dimethoxynonan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-7-8-9-10(12)11(13-2)14-3/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
OBIPBUVHXCYFKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)




